

A-Technical-Guide-to-(S)-Pyrrolidin-3-ylmethanol-hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Pyrrolidin-3-ylmethanol hydrochloride

Cat. No.: B578605

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development. [1][2] Its distinct structural features, including a five-membered pyrrolidine ring with a hydroxymethyl substituent at the C-3 position and a defined (S)-stereochemistry, make it a valuable intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery.

Molecular Structure and Physicochemical Properties

(S)-Pyrrolidin-3-ylmethanol hydrochloride is the hydrochloride salt of (S)-Pyrrolidin-3-ylmethanol. The presence of the chiral center at the 3-position is crucial for the stereospecific interactions required in many pharmacological applications.[1] The hydrochloride salt form generally offers improved water solubility and thermal stability compared to its free base counterpart.[1]

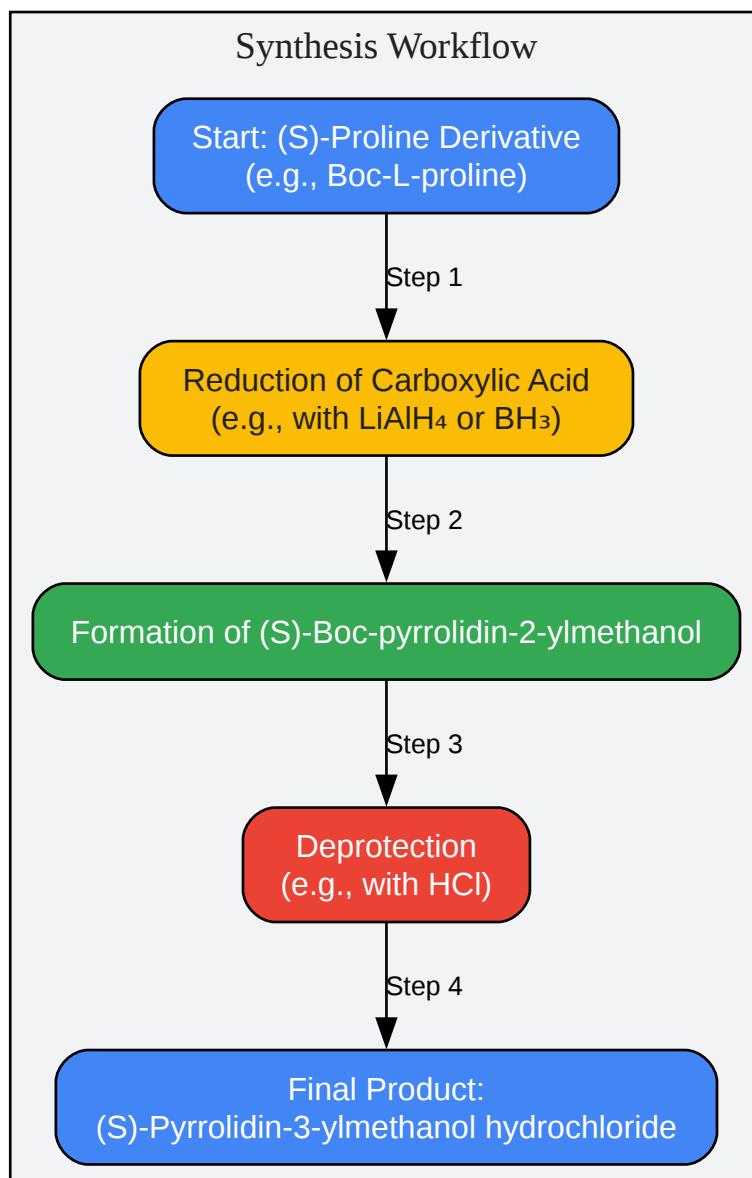
Table 1: Physicochemical Properties of **(S)-Pyrrolidin-3-ylmethanol hydrochloride**

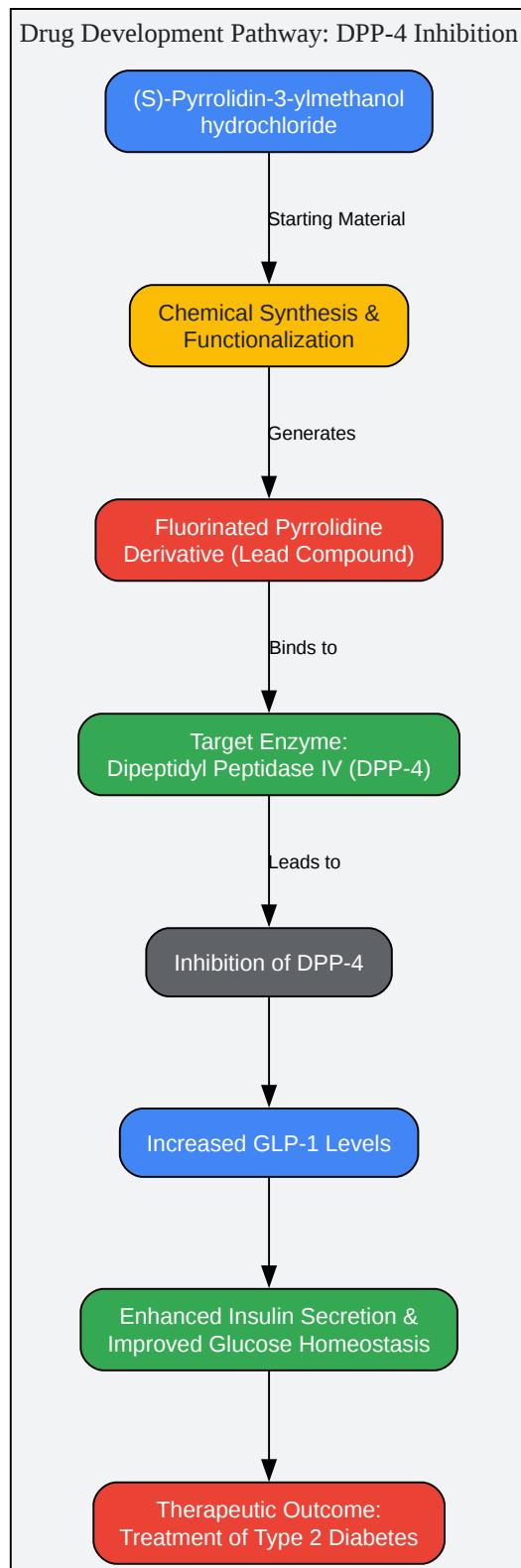
Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ ClNO	[1] [3] [4] [5]
Molecular Weight	137.61 g/mol	[1] [3] [5]
CAS Number	1316087-88-3	[3] [6]
Appearance	Off-white to pale beige solid	[1]
Melting Point	174-176 °C	[1]
Solubility	Slightly soluble in water; soluble in methanol and DMSO	[1]
Hygroscopicity	Hygroscopic	[1]
Topological Polar Surface Area (TPSA)	32.26 Å ²	[3]
LogP	0.01	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	1	[3]

Spectroscopic Profile

Spectroscopic methods are essential for the structural confirmation of **(S)-Pyrrolidin-3-ylmethanol hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum typically shows a multiplet for the hydroxymethyl protons in the 3.5-4.0 ppm region, deshielded by the adjacent oxygen atom. The protons of the pyrrolidine ring exhibit characteristic chemical shifts and coupling patterns that verify the heterocyclic structure.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR analysis reveals key functional groups. A broad absorption band between 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl


group. N-H stretching vibrations, influenced by the protonation in the hydrochloride salt form, are also characteristic.[1]


Synthesis Methodologies

The stereoselective synthesis of (S)-Pyrrolidin-3-ylmethanol is critical for its application in drug development. Several synthetic strategies are employed:

- Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to ensure the correct stereochemistry in the final product.[1] Proline and 4-hydroxyproline are common precursors for the synthesis of various pyrrolidine-containing drugs.[7]
- Asymmetric Synthesis: This method involves the use of chiral catalysts or reagents that preferentially form one enantiomer, leading to a high enantiomeric excess of the desired (S)-isomer.[1]
- From Pyrrolidine: A more general, non-stereospecific route involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step.[1]

A logical workflow for a common synthesis approach starting from a protected proline derivative is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (3S)-PYRROLIDIN-3-YLMETHANOL HYDROCHLORIDE [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-Technical-Guide-to-(S)-Pyrrolidin-3-ylmethanol-hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578605#s-pyrrolidin-3-ylmethanol-hydrochloride-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com